ganglioside GM4-1
Description
Overview of Glycosphingolipid Research and Gangliosides
Glycosphingolipids (GSLs) are a class of complex lipids that are essential components of cell membranes in eukaryotes. nih.govresearchgate.net These molecules consist of a hydrophobic ceramide lipid component and a hydrophilic glycan (carbohydrate) portion that extends into the extracellular space. nih.govmdpi.com This amphipathic nature allows them to be embedded in the outer leaflet of the plasma membrane. nih.gov The study of GSLs dates back to the 1940s when they were identified as lipid-rich substances that accumulated in the tissues of patients with lipid storage disorders. nih.gov
Gangliosides are a specific type of GSL characterized by the presence of one or more sialic acid residues in their glycan chain. nih.govgerli.com Sialic acids are nine-carbon sugars that are typically negatively charged at physiological pH, conferring an acidic nature to gangliosides. nih.gov The term "ganglioside" was first coined by the German biochemist Ernst Klenk in 1942, who isolated these acidic GSLs from brain ganglion cells. nih.govgerli.comresearchgate.net Gangliosides are particularly abundant in the nervous system, constituting a significant portion of the lipid matter in neuronal membranes. mdpi.comnih.gov They play crucial roles in various cellular processes, including cell-cell recognition, signal transduction, and modulation of membrane protein function. ontosight.aifrontiersin.org
The biosynthesis of GSLs is a complex, sequential process that begins in the endoplasmic reticulum and continues in the Golgi apparatus. frontiersin.orgnumberanalytics.com It starts with the synthesis of ceramide, followed by the stepwise addition of sugar units by specific glycosyltransferases. ontosight.ai The structural diversity of gangliosides arises from the variation in the number and linkage of monosaccharides and sialic acids in the glycan chain. mdpi.com
Distinctive Features and Classification of Ganglioside GM4-1 within the Ganglioside Family
Ganglioside GM4 is distinguished from other members of the ganglioside family by its unique and relatively simple structure. ontosight.aicreative-proteomics.com It consists of a ceramide backbone linked to a single galactose (Gal) residue, which is in turn attached to a single N-acetylneuraminic acid (Neu5Ac) residue. nih.govontosight.ai Its systematic name is Neu5Acα2,3Galβ1Cer. nih.gov
The classification of gangliosides is primarily based on the Svennerholm nomenclature system, which considers the number of sialic acid residues and the neutral carbohydrate core. nih.govgerli.com In this system, 'G' stands for ganglioside, and 'M' for mono-sialo (one sialic acid). gerli.com The number that follows is historically based on the migration pattern on thin-layer chromatography. mdpi.com While most major brain gangliosides belong to the ganglio-series, GM4 is classified as a member of the gala-series because it is biosynthetically derived from galactosylceramide (GalCer), whereas most other gangliosides are derived from glucosylceramide (GlcCer). nih.govfrontiersin.org This makes GM4 an exception within the common ganglioside nomenclature. nih.gov
Structurally, GM4 is one of the simplest gangliosides. frontiersin.org This simplicity contrasts with more complex gangliosides like GM1, GD1a, and GT1b, which have larger, branched oligosaccharide chains with multiple sialic acid residues. nih.gov The ceramide portion of GM4 can also exhibit variability, often containing an α-hydroxy-fatty acid. nih.gov
Below is an interactive data table comparing the structural features of GM4 with other common gangliosides.
| Ganglioside | Sialic Acid Count | Neutral Core Structure | Series |
| GM4 | 1 | Gal | Gala |
| GM3 | 1 | Gal-Glc | Ganglio |
| GM2 | 1 | GalNAc-Gal-Glc | Ganglio |
| GM1 | 1 | Gal-GalNAc-Gal-Glc | Ganglio |
| GD3 | 2 | Gal-Glc | Ganglio |
| GD1a | 2 | Gal-GalNAc-Gal-Glc | Ganglio |
Historical Context and Evolution of this compound Research Perspectives
The history of ganglioside research began with Ernst Klenk's isolation of acidic glycolipids from brain tissue in the 1940s. gerli.comresearchgate.net The structural elucidation of the first ganglioside was achieved in 1963 by Kuhn and Wiegandt. nih.gov Around the same time, in 1962, Lars Svennerholm proposed a nomenclature system for brain gangliosides that is still widely used today. nih.gov
Ganglioside GM4 was discovered as a minor component of human brain gangliosides and was found to be localized within myelin. nih.gov Early research in the 1970s further characterized the presence of GM4 in the spinal cord and myelin of various mammals. caymanchem.com These initial studies established GM4 as a key lipid component of the myelin sheath, the insulating layer around nerve fibers. nih.govlipotype.com
For a long time, the functional role of GM4 remained relatively understudied compared to more abundant and complex brain gangliosides like GM1. lipotype.com However, research perspectives began to evolve as its importance in specific biological contexts became clearer. Studies in the 1980s provided evidence that GM4 could prevent the development of experimental autoimmune encephalomyelitis (EAE), an animal model for multiple sclerosis, suggesting a role in modulating immune responses within the central nervous system. caymanchem.combiomol.com
More recent research has continued to explore the functions of GM4. It has been identified as an attachment site for certain bacteria in the intestinal tract of fish, highlighting a role in host-pathogen interactions. biomol.com Furthermore, altered levels of GM4 have been associated with neurodegenerative conditions like Alzheimer's disease and multiple sclerosis, where it may be involved in processes like remyelination. lipotype.com The inherent instability of natural GM4, which is easily broken down by the enzyme sialidase, has posed challenges for research. riken.jp This has led to the chemical synthesis of more stable GM4 analogues to better investigate its physiological roles, particularly in areas like cancer research where ganglioside metabolism appears to be altered. riken.jp The evolution of research on GM4 has thus moved from its initial discovery as a structural lipid to a molecule of interest in neuroimmunology, disease pathology, and therapeutic development. ontosight.airiken.jp
Properties
CAS No. |
129069-16-5 |
|---|---|
Molecular Formula |
C17H15BrN4O2 |
Synonyms |
ganglioside GM4-1 |
Origin of Product |
United States |
Molecular Characteristics and Biosynthesis of Ganglioside Gm4 1
Structural Constituents and Glycan Chain Architecture of Ganglioside GM4
The fundamental architecture of ganglioside GM4 comprises a hydrophobic ceramide moiety anchored in the cell membrane's lipid bilayer and a hydrophilic glycan chain extending into the extracellular space. lipotype.comcreative-proteomics.com The glycan component is a sialylated galactose residue. ontosight.ai
The ceramide portion of GM4 is composed of a long-chain sphingoid base, typically sphingosine, linked to a fatty acid via an amide bond. lipotype.comcreative-proteomics.com This lipid anchor exhibits considerable heterogeneity, which can influence the biophysical properties of the membrane. lipotype.com Variations arise from differences in the chain length, degree of saturation, and hydroxylation of both the fatty acid and the long-chain base. lipotype.com For instance, GM4 found in myelin is often characterized by the presence of an α-hydroxy fatty acid within its ceramide structure. nih.gov This variability in the lipid component is a critical determinant of how GM4 integrates into and interacts with other lipids and proteins within the plasma membrane.
Table 1: Common Variations in the Ceramide Moiety of Gangliosides
| Component | Type of Variation | Common Examples |
|---|---|---|
| Long-Chain Base | Chain Length | d18, d20 |
| Hydroxylation | Dihydrosphingosine, Phytosphingosine | |
| Fatty Acid | Chain Length | C16:0 (Palmitic), C18:0 (Stearic), C24:0 (Lignoceric), C24:1 (Nervonic) |
| Hydroxylation | α-hydroxy fatty acids |
The glycan structure of GM4 is defined by a single galactose (Gal) residue directly linked to the ceramide (forming galactosylceramide). This galactose is then sialylated by a single N-acetylneuraminic acid (Neu5Ac) residue. nih.govontosight.ai The specific glycosidic linkage is crucial for its identity and function. The N-acetylneuraminic acid is attached to the 3-position of the galactose residue in an α2,3-linkage. nih.govelicityl-oligotech.commdpi.com The galactose, in turn, is linked to the C1 hydroxyl group of the ceramide via a β-glycosidic bond. nih.gov This results in the full chemical structure Neu5Acα2-3Galβ1-1'Cer. nih.gov
While GM4 itself is a fundamental structure, derivatives have been identified. These can involve modifications to the sialic acid or the glycan chain. For example, novel GM4-type gangliosides have been isolated from the starfish Protoreaster nodosus, including a species with an 8-O-methyl-N-acetyl-α-neuraminosyl residue. mdpi.comnih.gov This same study also identified what are described as the first natural GM4 elongation products, where additional saccharides are attached to the core GM4 structure. mdpi.comnih.gov
Furthermore, gangliosides can form intramolecular ester derivatives known as lactones. ontosight.ai A lactone form of GM4 involves the formation of an ester bond between the carboxyl group of the sialic acid and a hydroxyl group of the adjacent galactose. This structural modification can alter the molecule's conformation and biological activity. ontosight.ai Synthetic analogs of GM4 have also been created for research purposes, sometimes replacing the ceramide with different lipophilic moieties to study structure-function relationships or to enhance stability against enzymatic degradation. tandfonline.comriken.jptandfonline.com
Enzymatic Pathways of Ganglioside GM4 Biosynthesis
The biosynthesis of gangliosides is a stepwise process occurring in the endoplasmic reticulum (ER) and Golgi apparatus, involving a series of specific glycosyltransferases. nih.govcreative-proteomics.com The synthesis of GM4 is distinct from the main pathway for most other gangliosides, as it utilizes a different precursor. nih.gov
Unlike the majority of gangliosides (such as GM3, GM2, and GM1) which are built upon a lactosylceramide (B164483) (LacCer) precursor derived from glucosylceramide (GlcCer), GM4 biosynthesis begins with galactosylceramide (GalCer). nih.govnih.govoup.comnih.gov GalCer itself is synthesized by the enzyme ceramide galactosyltransferase (CGT, UGT8), which transfers a galactose molecule from UDP-galactose to a ceramide backbone. nih.gov This makes GalCer the direct acceptor substrate for sialylation to form GM4. oup.comnih.govoup.com
The critical and final step in GM4 synthesis is the transfer of a sialic acid residue to GalCer. nih.govchemsynlab.com This reaction is catalyzed by a specific sialyltransferase. Research has identified that the enzyme responsible for this step is the same one that synthesizes GM3 from lactosylceramide. nih.govunibo.itoup.com This enzyme is known as Lactosylceramide alpha-2,3-sialyltransferase 5, or ST3GAL5, and is commonly referred to as GM3 synthase. unibo.itgenecards.orgnih.gov Because it can utilize both lactosylceramide and galactosylceramide as substrates, it is also aptly named GM3/GM4 synthase. nih.govunibo.itoup.com
The enzyme transfers N-acetylneuraminic acid from the donor substrate CMP-N-acetylneuraminic acid (CMP-Neu5Ac) to GalCer, forming the α2,3-linkage characteristic of GM4. unibo.itoup.com Studies using knockout mice and cell lines have confirmed that ST3GAL5 is the primary, if not sole, enzyme responsible for GM4 synthesis in vivo. nih.govresearchgate.net Interestingly, research suggests that the expression machinery for GM4 may be regulated independently from that of GM3, and that an excess of ST3GAL5 enzyme may be necessary for efficient GM4 synthesis to occur in cells. nih.govproquest.com
Table 2: Key Molecules in GM4 Biosynthesis
| Compound Name | Abbreviation | Role in Pathway |
|---|---|---|
| Ceramide | Cer | Core lipid structure |
| Galactosylceramide | GalCer | Direct precursor to GM4 |
| Lactosylceramide | LacCer | Precursor for a-, b-, and c-series gangliosides (not GM4) |
| N-Acetylneuraminic acid | Neu5Ac | The sialic acid component of GM4 |
| CMP-N-Acetylneuraminic acid | CMP-Neu5Ac | Activated sugar donor for sialylation |
| Ganglioside GM4 | GM4 | Final product of the pathway |
| Ganglioside GM3 | GM3 | Product of ST3GAL5 acting on LacCer |
| Enzymes | ||
| Ceramide galactosyltransferase | CGT / UGT8 | Synthesizes Galactosylceramide |
Integration within the Broader Ganglioside Biosynthetic Network
The biosynthesis of gangliosides is a complex, step-wise process occurring primarily in the endoplasmic reticulum and the Golgi apparatus, catalyzed by a series of specific glycosyltransferases. creative-proteomics.comnih.govresearchgate.net The majority of gangliosides, including the well-known a-, b-, and c-series, are synthesized from the precursor lactosylceramide (LacCer). nih.govjocs.jp This main pathway begins with the sialylation of LacCer by the enzyme GM3 synthase to produce ganglioside GM3. nih.govjocs.jp GM3 then serves as the foundational molecule for the synthesis of more complex gangliosides like GM2, GM1, GD1a, and GD1b. plos.orgresearchgate.net
Ganglioside GM4 synthesis represents a notable exception and a distinct branch from this central pathway. nih.govjocs.jp Instead of originating from LacCer, GM4 is derived directly from galactosylceramide (GalCer). researchgate.netnih.govnih.govjocs.jp This places GM4 in the gala-series of glycosphingolipids. researchgate.netnih.gov The synthesis involves the direct transfer of a sialic acid molecule to GalCer. nih.gov This unique starting point distinguishes the formation of GM4 from the more common pathways that build upon a glucose-galactose (lactose) core. The availability of the GalCer precursor is therefore a critical determining factor for the synthesis of GM4. nih.govnih.gov
Genetic and Transcriptional Regulation of Ganglioside GM4-1 Expression
The expression of gangliosides is meticulously controlled, primarily at the level of gene transcription for the relevant biosynthetic enzymes. plos.orgresearchgate.net This regulation ensures cell-type-specific and developmentally-timed expression patterns. researchgate.net
Genetic and Transcriptional Regulation of this compound Expression
Transcriptional Control Mechanisms
The expression of ganglioside synthase genes, including ST3GAL5, is strictly controlled at the transcriptional level. researchgate.net The promoters of these genes often share common structural characteristics. Typically, they are TATA-less and lack a CCAAT box, features often associated with housekeeping genes. researchgate.net However, their expression is highly regulated, indicating a more complex control mechanism. researchgate.net
These promoter regions are generally GC-rich and contain multiple binding sites for a variety of transcription factors that modulate gene expression. researchgate.net Key cis-acting elements and their corresponding transcription factors that have been identified in the promoters of ganglioside synthase genes include Sp1, AP2, and CREB. researchgate.net The interplay of these factors contributes to the tissue-specific and developmental stage-dependent expression of the enzymes. researchgate.net While these are general characteristics for ganglioside synthase promoters, they provide the framework for understanding the transcriptional regulation of ST3GAL5 and thus GM4 synthesis. The specific combination and activity of these transcription factors in a given cell type will determine the level of GM3/GM4 synthase transcription, which, as noted, is a critical factor for GM4 expression. nih.govresearchgate.net
| Transcription Factor | General Role in Ganglioside Synthase Gene Regulation | Reference |
|---|---|---|
| Sp1 (Specificity protein 1) | Binds to GC-rich promoter regions, often acting as a basal activator of transcription for housekeeping and regulated genes. | researchgate.net |
| AP2 (Activator protein 2) | A transcription factor involved in developmental gene regulation. | researchgate.net |
| CREB (cAMP response element-binding protein) | A cellular transcription factor that binds to the cAMP response element (CRE) to increase or decrease the transcription of downstream genes. | researchgate.net |
Cellular and Subcellular Distribution of Ganglioside Gm4 1
Regional and Cell-Type Specific Localization in the Nervous System
Within the vertebrate nervous system, gangliosides are major components of the cell surface, and GM4-1 shows a particularly concentrated presence in specific cell types and regions, highlighting its specialized roles.
Ganglioside GM4 is significantly enriched in the myelin sheath, the insulating layer that surrounds neuronal axons, and in the oligodendrocytes that produce myelin in the central nervous system (CNS) dartmouth.edulipotype.com. Research has consistently identified GM4 as a major ganglioside within myelin, where it plays a crucial role in the structure and function of this essential component of the nervous system lipotype.comnih.govfrontiersin.org. The high concentration of GM4 in these structures suggests its involvement in myelin formation, stability, and the regulation of axon-glia interactions researchgate.net. In fact, GM4 is considered a specific marker for myelin and oligodendroglia in the CNS dartmouth.edu. Studies have shown that GM4 is present on all oligodendrocytes mdpi.com. The insulating myelin sheath itself has a large lipid composition, and GM4 is a characteristic component of this lipid makeup nih.gov.
Table 1: Cellular Localization of Ganglioside GM4 in the Nervous System
| Cell Type | Presence of GM4 | Primary Function of Cell |
|---|---|---|
| Oligodendrocytes | High | Myelin formation in the Central Nervous System (CNS) |
| Astrocytes | Present (to a lesser extent than oligodendrocytes) | Support and maintenance of the extracellular environment in the CNS |
| Schwann Cells | Present | Myelin formation in the Peripheral Nervous System (PNS) |
| Neurons | Generally absent or very low | Signal transmission |
While most abundant in oligodendrocytes and myelin, GM4 is also found in other glial cells. Astrocytes, which are supportive cells in the CNS, produce simple gangliosides, including GM4, although to a lesser extent than oligodendrocytes nih.govfrontiersin.orgnih.gov. Studies have reported GM4 expression on approximately 80% of astrocytes mdpi.com. In the peripheral nervous system (PNS), Schwann cells are responsible for myelination. GM4 has been identified in Schwann cells, with a presence in 50-70% of these cells, indicating its role in the structural integrity of myelin in the PNS as well mdpi.comcreative-proteomics.com.
In contrast to its high concentration in glial cells, ganglioside GM4 is generally not observed on most neurons mdpi.com. The differential expression of gangliosides across various neuronal and glial cell populations is a key feature of the nervous system's molecular architecture. While other gangliosides like GM1, GD1a, GD1b, and GT1b are the predominant species in the adult brain and are found on neuronal surfaces, GM4's localization is more restricted to the glial components, particularly those involved in myelination plos.orgnih.gov. This specific distribution underscores the specialized functions of different ganglioside species in mediating cell-cell recognition and signaling events within the complex environment of the nervous system.
Extraneural Localization and Tissue Distribution
Although most renowned for its high concentration in the nervous system, ganglioside GM4 is also present in various extraneural tissues. It has been identified in erythrocytes, the kidney, and the intestine nih.govresearchgate.net. The presence of GM4 in these diverse tissues suggests that it may have broader physiological roles beyond the nervous system, although these are less extensively studied. The specific functions of GM4 in these extraneural locations are an area of ongoing research.
Table 2: Extraneural Distribution of Ganglioside GM4
| Tissue/Cell Type | Presence of GM4 |
|---|---|
| Erythrocytes | Present |
| Kidney | Present |
| Intestine | Present |
Membrane Topology and Microdomain Association
Gangliosides are integral components of the plasma membrane, where they are involved in modulating membrane proteins, ion channels, and cell signaling frontiersin.org. Their specific arrangement within the membrane is crucial for these functions.
Ganglioside GM4, like other gangliosides, is asymmetrically distributed within the plasma membrane. Its hydrophobic ceramide tail is embedded in the outer leaflet of the phospholipid bilayer, while the hydrophilic glycan headgroup extends into the extracellular space nih.govoup.commdpi.com. This orientation allows the carbohydrate portion of GM4 to interact with molecules on other cells and in the extracellular matrix, facilitating cell-to-cell communication and recognition nih.gov.
Furthermore, gangliosides, including GM4, are known to be enriched in specialized membrane microdomains called lipid rafts frontiersin.orgcreative-proteomics.comnih.gov. These rafts are dynamic platforms enriched in cholesterol and sphingolipids that serve to organize signaling molecules and influence membrane fluidity creative-proteomics.comnih.gov. The association of GM4 with these microdomains suggests its involvement in the spatial and temporal regulation of signal transduction pathways at the cell surface creative-proteomics.com.
Association with Lipid Rafts
Ganglioside GM4, like other gangliosides, is a fundamental component of specialized microdomains within the plasma membrane known as lipid rafts. nih.govoup.com These domains are enriched in sphingolipids and cholesterol and function as platforms for organizing signaling molecules, thereby influencing membrane fluidity and facilitating crucial cellular processes. nih.govoup.comnih.gov
The localization of gangliosides occurs primarily in the outer leaflet of the plasma membrane, where they are anchored by their hydrophobic ceramide portion, with the glycan chains extending into the extracellular space. nih.govoup.com Within these rafts, gangliosides are involved in modulating the function of various membrane proteins and ion channels, participating in cell-cell recognition, adhesion, and signal transduction. nih.gov The integration of GM4 into lipid rafts is therefore critical for its role in cellular function, particularly in the nervous system where these interactions are vital for maintaining neural membrane integrity and supporting synaptic function. While much of the research focuses on complex gangliosides, smaller gangliosides like GM4 are also recognized as components of these domains. nih.gov
Developmental and Age-Dependent Expression Patterns of Ganglioside GM4
The expression of ganglioside GM4 is highly regulated and exhibits distinct patterns during development, which are intrinsically linked to the maturation of the central nervous system (CNS). Unlike the general trend where simple gangliosides (e.g., GM3 and GD3) are predominant in the early embryonic brain and are later replaced by more complex forms, the appearance of GM4 is specifically timed with the process of myelination. nih.govmdpi.com
Research indicates that the appearance of GM4, which is the third most abundant ganglioside in human white matter, occurs after the commencement of myelination. mdpi.com This timeline underscores its specialized role in the formation and maintenance of the myelin sheath. GM4 is considered a major ganglioside within myelin and is specifically localized in both myelin and oligodendrocytes, the cells responsible for producing myelin in the CNS. nih.govlipotype.com Its expression is therefore a key marker for the maturation of myelinated structures.
With respect to aging, the data on GM4 is less definitive. Studies have shown a general decline in the total content of brain gangliosides with age, with some reports indicating a loss of as much as 64% over six decades. mdpi.com However, these studies often focus on more complex gangliosides like GM1 and GD1a. mdpi.com In the context of neurodegenerative diseases, some research has noted an increase in GM4 levels in the frontal cortex of Alzheimer's disease patients, but this represents a pathological alteration rather than a typical age-dependent pattern. lipotype.commdpi.com
The following table summarizes the known developmental expression patterns of Ganglioside GM4.
| Developmental Stage | Key Process | Expression Level of Ganglioside GM4 | Location |
| Early Embryonic / Fetal | Neurogenesis, Neuronal Migration | Low / Undetectable | Central Nervous System |
| Late Gestation / Early Postnatal | Active Myelination Begins | Expression begins and increases | Myelin Sheath, Oligodendrocytes |
| Childhood / Adolescence | Myelination Continues & Matures | Becomes a major ganglioside of white matter | Myelin Sheath, Oligodendrocytes |
| Adulthood | Myelin Maintenance | Stable | Myelin Sheath, Oligodendrocytes |
| Advanced Aging | General Decline in Total Gangliosides | Specific changes not well-documented in normal aging | Central Nervous System |
Physiological Roles and Molecular Mechanisms of Ganglioside Gm4 1
Role in Myelination and Myelin Homeostasis
Ganglioside GM4-1 is recognized as a significant lipid component of the myelin sheath, the insulating layer that encases axons and is essential for rapid and efficient nerve impulse conduction. Its presence and interactions within this structure are critical for both the formation and ongoing stability of myelin.
This compound is a major ganglioside within the myelin produced by oligodendrocytes in the central nervous system (CNS) nih.gov. Its appearance in the developing brain is correlated with the onset of myelination nih.gov. The structural integrity and stability of the myelin sheath depend on the complex interplay of its lipid and protein components. GM4-1 plays a key role in this architecture, contributing to the maintenance of the myelin sheath's structure researchgate.net.
Research has indicated a direct molecular interaction between GM4-1 and Myelin Basic Protein (MBP), a crucial protein for myelin compaction. Studies have shown that in demyelinated plaques associated with multiple sclerosis, the amounts of both MBP and GM4-1 are diminished scielo.br. In laboratory settings, MBP has been observed to interact with liposomes containing GM4-1, suggesting a potential association within the myelin sheath that is vital for its stability scielo.br. This interaction is believed to contribute to the proper organization and function of the myelin layers surrounding the axon.
Table 1: Research Findings on GM4-1's Role in Myelin Sheath Formation and Maintenance
| Research Finding | Implication for Myelin Homeostasis | Source |
|---|---|---|
| GM4-1 is a major ganglioside of myelin produced by oligodendrocytes. | Establishes GM4-1 as an integral structural component of the myelin sheath. | nih.gov |
| The appearance of GM4-1 coincides with the start of myelination in brain development. | Suggests a functional role for GM4-1 in the process of myelin formation. | nih.gov |
| Decreased levels of GM4-1 and Myelin Basic Protein (MBP) are found in demyelinated plaques. | Indicates that the loss of GM4-1 is associated with myelin degradation in disease states. | scielo.br |
Oligodendrocytes are the glial cells responsible for producing and maintaining the myelin sheath in the CNS. Their proliferation and differentiation are fundamental for both developmental myelination and for remyelination following injury or disease. Evidence suggests that this compound plays a supportive role in these critical processes.
Specifically, GM4-1 has been found to support the proliferation of oligodendrocytes lipotype.com. This proliferative support is essential for remyelination, the process of generating new myelin sheaths on demyelinated axons, which is often impaired in diseases like multiple sclerosis nih.govlipotype.com. While native GM4-1 itself supports proliferation, a study exploring a synthetically modified form of the GM4-1 carbohydrate epitope found that a single site fluorination could significantly increase the differentiation of oligodendrocytes nih.gov. This finding underscores the potential for GM4-1 to influence the maturation of these myelinating cells, a key step in successful remyelination nih.gov.
Modulation of Neuronal Development and Function
While the ganglioside family is broadly implicated in numerous aspects of neuronal development, including the growth of neurites and the formation of synapses, the specific contributions of this compound are less defined nih.govnih.gov. The existing research points to a more specialized role in myelination, with limited direct evidence for its involvement in the neuronal processes detailed below.
Neurite outgrowth, the process by which developing neurons sprout axons and dendrites, is a fundamental step in the formation of neural circuits. While many gangliosides are known to promote neuritogenesis, the role of GM4-1 appears to be modest in comparison. One study that tested the capacity of various purified gangliosides to induce neurite growth in a neuroblastoma cell line found that GM4-1 demonstrated only moderate activity in a limited number of tests, whereas most other gangliosides tested were highly active researchwithnj.com. The accretion of major gangliosides like GM1a and GD1a, rather than GM4-1, coincides with periods of active axonal outgrowth and synaptogenesis during brain development nih.gov.
Synaptogenesis, the formation of synapses between neurons, and the subsequent synaptic transmission are critical for nervous system function. Gangliosides are known to be enriched in synaptic membranes and to modulate synaptic plasticity researchgate.net. They are thought to support the formation and stabilization of functional synapses nih.gov. However, specific research directly implicating GM4-1 in the regulation of synaptogenesis or synaptic transmission is limited. The primary role of GM4-1 appears to be concentrated within the myelin sheath, rather than at the synapse nih.gov. The broader family of gangliosides contributes to an optimal electrostatic environment at the synapse, which is important for neurotransmitter dynamics, but the specific contribution of GM4-1 to this process has not been detailed mdpi.com.
Neuronal migration is the process by which neurons travel from their origin to their final position in the brain. The expression of different gangliosides changes significantly during development, correlating with milestones such as migration and differentiation scielo.br. For instance, simpler gangliosides are predominant in early developmental stages, while more complex forms become prevalent as the brain matures scielo.br. While gangliosides as a class are involved in these processes, there is currently a lack of specific evidence detailing a direct role for GM4-1 in guiding neuronal migration or driving neuronal differentiation into specific phenotypes. Research in this area has largely focused on other gangliosides, such as 9-O-acetyl GD3, in glial-guided migration scielo.br.
Table 2: Summary of GM4-1's Known and Investigated Roles in Neuronal Development
| Developmental Process | Specific Role of this compound | Key Findings |
|---|---|---|
| Neurite Outgrowth & Axonogenesis | Moderate activity observed. | Showed less potency in inducing neurite growth compared to other major brain gangliosides in in-vitro tests researchwithnj.com. |
| Synaptogenesis & Synaptic Transmission | Role not well-characterized. | While gangliosides are crucial for synaptic function, a specific role for GM4-1 has not been established. |
| Neuronal Migration & Differentiation | Role not well-characterized. | The involvement of the broader ganglioside family is known, but direct evidence for GM4-1's impact is lacking. |
Contribution to Neuroplasticity and Cognitive Function Mechanisms
Ganglioside GM4, a prominent glycosphingolipid in the nervous system, is understood to contribute to the intricate processes of neuroplasticity and cognitive function. Its mechanisms are primarily associated with its role in maintaining the structural and functional integrity of neuronal membranes and myelin sheaths.
Neuroplasticity, the brain's ability to reorganize itself by forming new neural connections, is fundamentally dependent on the stability and fluidity of synaptic membranes. GM4, by interacting with neurotransmitter receptors and ion channels, is thought to modulate synaptic plasticity—the ability of synapses to strengthen or weaken over time. This modulation is crucial for learning, memory formation, and the brain's adaptation to new information and environmental changes creative-proteomics.com. While direct studies on GM4's specific impact on cognitive tasks are limited, its foundational role in synaptic function suggests a significant contribution. Altered metabolism of gangliosides, including GM4, in neurodegenerative conditions like Alzheimer's disease has been linked to impaired neuronal signaling, which can manifest as memory and cognitive deficits creative-proteomics.com.
The processes underlying neuroplasticity and cognition are multifaceted, involving neurogenesis, synaptogenesis, and synaptic transmission. Gangliosides, as a class of molecules, are critically involved in these events nih.govmdpi.com. While more complex gangliosides are often highlighted in studies of learning and memory, the fundamental role of simpler gangliosides like GM4 in maintaining the basic architecture and function of neural tissues provides the necessary foundation for these higher-order processes to occur nih.govmdpi.com.
Table 1: Putative Mechanisms of Ganglioside GM4 in Neuroplasticity and Cognition
| Mechanism | Description | Implication for Cognitive Function |
|---|---|---|
| Modulation of Synaptic Plasticity | Interacts with neurotransmitter receptors and ion channels to influence the strengthening or weakening of synaptic connections creative-proteomics.com. | Essential for learning and memory formation. |
| Maintenance of Neuronal Membrane Integrity | Contributes to the stability and fluidity of neuronal membranes, which is critical for proper signal transduction creative-proteomics.com. | Supports efficient communication between neurons, a prerequisite for cognitive processes. |
| Support of Myelination | As a major component of myelin, it ensures rapid and efficient nerve signal transmission creative-proteomics.com. | Proper myelination is crucial for the speed and coherence of neural circuits underlying cognition. |
| Regulation of Neuroinflammation | Dysregulation of GM4 may contribute to neuroinflammatory responses that can impair neuronal function creative-proteomics.com. | Chronic inflammation is a known factor in cognitive decline. |
Interactions with Membrane Proteins and Receptors
Ganglioside GM4, embedded in the outer leaflet of the plasma membrane, plays a significant role in modulating the function of various membrane proteins and receptors through lateral interactions within the membrane nih.govnih.gov. These interactions are crucial for translating extracellular signals into intracellular responses.
Gangliosides are known to modulate the signaling of several growth factor receptors, including the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor (VEGFR) nih.govopendermatologyjournal.com. This modulation can either enhance or inhibit receptor activity, depending on the specific ganglioside, the cell type, and the context scispace.com. While specific studies detailing the direct interaction of GM4 with EGFR and VEGFR are not extensively available, the general principles of ganglioside-receptor interaction provide a framework for its potential roles.
Gangliosides can influence receptor function by altering the lipid raft environment where these receptors are often located creative-proteomics.commdpi.com. This can affect receptor dimerization, a critical step in the activation of many growth factor receptors nih.gov. For instance, some gangliosides have been shown to inhibit EGFR activation by preventing its dimerization nih.gov. It is plausible that GM4, through its presence in these microdomains, could similarly influence the spatial organization and activation state of EGFR and VEGFR.
Ganglioside GM4 is involved in mediating cell-cell and cell-extracellular matrix interactions by associating with various adhesion molecules creative-proteomics.com. It can interact with integrins and selectins, thereby regulating cellular adhesion processes creative-proteomics.com. These interactions are fundamental for tissue development, immune responses, and wound healing.
Furthermore, gangliosides, in general, are known to modulate the function of ion channels, which are critical for neuronal excitability and synaptic transmission nih.govnih.gov. By influencing the local membrane environment, GM4 can affect the conformational state and gating properties of nearby ion channels creative-proteomics.comnih.gov. This modulation of ion flow across the neuronal membrane is a key mechanism through which GM4 can contribute to synaptic plasticity creative-proteomics.com.
Through its interactions with receptors and other membrane proteins, ganglioside GM4 can influence a variety of intracellular signal transduction pathways creative-proteomics.comnih.gov. As a component of lipid rafts, GM4 helps to organize signaling molecules, creating platforms for efficient signal transduction creative-proteomics.com. By modulating the activity of growth factor receptors, GM4 can impact downstream pathways such as the mitogen-activated protein kinase (MAPK) cascade, which is involved in cell proliferation and differentiation semanticscholar.org.
The ability of gangliosides to act as receptors for extracellular signals means they are at the forefront of initiating cellular responses to external stimuli, including growth factors and cytokines creative-proteomics.com. The unique structure of GM4's carbohydrate chain allows for specific interactions that can trigger or modulate intracellular signaling cascades creative-proteomics.com.
Cell-Cell Recognition and Adhesion Processes Mediated by Ganglioside GM4
Gangliosides on the cell surface act as important molecules in cell-cell recognition and adhesion nih.govjohnshopkins.edu. The carbohydrate headgroups of gangliosides can interact with complementary carbohydrate-binding proteins (lectins) on adjacent cells, leading to specific cell-cell binding nih.gov.
GM4, with its distinct sugar chain, participates in these recognition events creative-proteomics.com. This is crucial for maintaining tissue architecture and guiding cellular movements during development and immune surveillance creative-proteomics.com. The interactions can be either homotypic (between similar cells) or heterotypic (between different cell types) and are fundamental to a wide range of biological processes. For example, ganglioside-mediated cell adhesion is a key step in inflammation, where leukocytes adhere to the endothelial lining of blood vessels nih.gov.
Regulation of Cellular Survival and Apoptosis Pathways
Gangliosides can have dual roles in regulating cell survival and apoptosis (programmed cell death), with the outcome often depending on the specific ganglioside, cell type, and the cellular context nih.govnih.gov. While some gangliosides have been shown to be pro-apoptotic, others can promote cell survival nih.gov.
The influence of GM4 on these pathways is likely indirect, mediated through its modulation of signaling pathways that control cell fate. For instance, by affecting the signaling of growth factor receptors that activate pro-survival pathways, GM4 could contribute to cell survival nih.gov. Conversely, alterations in GM4 expression or its interaction with other membrane components could potentially trigger apoptotic cascades. In some contexts, gangliosides have been shown to be neuroprotective and anti-apoptotic during neural cell differentiation nih.gov. The balance between pro-survival and pro-apoptotic signals is critical for normal tissue homeostasis, and gangliosides like GM4 are part of the complex regulatory network that maintains this balance.
Table 2: Summary of Ganglioside GM4 Interactions and Functions
| Section | Interaction/Function | Key Molecular Partners/Pathways |
|---|---|---|
| 4.3.1 | Modulation of Growth Factor Receptor Signaling | EGFR, VEGFR (putative) |
| 4.3.2 | Interactions with Adhesion Molecules and Ion Channels | Integrins, Selectins, various ion channels |
| 4.3.3 | Influence on Signal Transduction Pathways | MAPK pathway (putative) |
| 4.4 | Cell-Cell Recognition and Adhesion | Lectins on adjacent cells |
| 4.5 | Regulation of Cellular Survival and Apoptosis | Pro-survival and pro-apoptotic signaling pathways |
Neuroprotective Mechanisms
The neuroprotective functions of ganglioside GM4 are closely linked to its role in the formation and maintenance of the myelin sheath, which is essential for insulating nerve fibers and ensuring rapid signal transmission. creative-proteomics.com Dysregulation of GM4 metabolism can lead to compromised myelin integrity. creative-proteomics.com
One of the primary neuroprotective mechanisms of GM4 is its support for the proliferation of oligodendrocytes, the cells responsible for producing myelin in the central nervous system. lipotype.comnih.gov This process is critical for remyelination following injury or in the context of demyelinating diseases. lipotype.com Exogenous administration of GM4 has been shown to induce the proliferation and differentiation of oligodendrocytes. nih.gov
Furthermore, GM4 is implicated in the modulation of broader neuroprotective signaling pathways. creative-proteomics.com However, its role can be complex, as dysregulation of its levels may impair the brain's capacity to respond to cellular stressors. creative-proteomics.com For instance, while crucial for myelin health, an abnormal accumulation of GM4 has been suggested to potentially exacerbate neuroinflammation and oxidative stress. creative-proteomics.com This may occur through interactions with microglia, the brain's resident immune cells, which could trigger an inflammatory response leading to neuronal damage. creative-proteomics.com
| Finding | Implication for Neuroprotection | Reference |
|---|---|---|
| Major ganglioside within the myelin sheath produced by oligodendrocytes. | Essential for the structural integrity and function of myelin, which protects neurons. | lipotype.com |
| Supports oligodendrocyte proliferation and differentiation. | Promotes remyelination of demyelinated neurons, a key neuroprotective and restorative process. | lipotype.comnih.gov |
| Implicated in modulating neuroprotective signaling. | May play a role in the brain's intrinsic defense mechanisms against cellular stress. | creative-proteomics.com |
| Dysregulation or accumulation may exacerbate neuroinflammation and oxidative stress. | Highlights a potential dual role where abnormal levels could be detrimental to neuronal health. | creative-proteomics.com |
Anti-apoptotic and Pro-apoptotic Roles in Neural Cell Differentiation and Proliferation
Gangliosides as a class of molecules are known to exert dual roles in regulating cell fate, often acting as anti-apoptotic agents during neural cell differentiation and, conversely, as pro-apoptotic agents during neural cell proliferation. mdpi.comnih.gov This allows for precise control over the development and maintenance of the nervous system.
The specific role of ganglioside GM4 in these processes appears to be highly cell-type specific. The most clearly defined function of GM4 is in the oligodendrocyte lineage, where it supports both proliferation and differentiation. lipotype.comnih.gov This action can be interpreted as an anti-apoptotic or pro-survival role, ensuring that a sufficient number of these myelin-producing cells are generated and mature correctly.
The broader roles of GM4 in the apoptosis of other neural cell types, such as neural stem cells (NSCs) or neurons, are less well-defined. The expression of different gangliosides changes dramatically during neural development, with each type playing specific roles at different stages. nih.gov For example, ganglioside GD3 is the predominant ganglioside in NSCs and is involved in modulating their proliferation. researchgate.net In contrast, another simple ganglioside, GM3, has been observed to induce cell cycle arrest and apoptosis in proliferating neural cells. mdpi.com The transition from the expression of simple gangliosides to more complex ones is a hallmark of terminal differentiation and the loss of "stemness" in NSCs. researchgate.net
While direct evidence for GM4's pro-apoptotic or anti-apoptotic mechanisms in the broader context of neural differentiation and proliferation is limited, its established function in promoting the survival and maturation of oligodendrocytes underscores its importance in the life and death signaling of this critical glial cell population.
| Ganglioside | Role in Proliferation | Role in Differentiation | Reference |
|---|---|---|---|
| Ganglioside GM4 | Supports oligodendrocyte proliferation. | Supports oligodendrocyte differentiation. | lipotype.comnih.gov |
| Ganglioside GD3 | Modulates proliferation of Neural Stem Cells (NSCs). | Expression decreases as NSCs undergo terminal differentiation. | researchgate.net |
| Ganglioside GM3 | Can be pro-apoptotic and induce cell cycle arrest in proliferating neural cells. | - | mdpi.com |
| General Gangliosides | Generally pro-apoptotic during proliferation. | Generally anti-apoptotic during differentiation. | mdpi.comnih.gov |
Involvement of Ganglioside Gm4 1 in Neuropathological States: Mechanistic Insights
Dysregulated Ganglioside GM4-1 Metabolism in Neurodegenerative Models
Dysregulated ganglioside metabolism, including that of GM4-1, is implicated in various neurodegenerative diseases such as Alzheimer's disease (AD), Parkinson's disease (PD), Huntington's disease (HD), and amyotrophic lateral sclerosis (ALS) metabolomicsworkbench.orgnih.govglycosmos.orgmitoproteome.org. Abnormal changes in the expression and metabolism of gangliosides may contribute to disease progression in these conditions metabolomicsworkbench.org. Growing evidence suggests that even subtle changes in ganglioside levels and profiles might occur in these common neurological conditions, potentially contributing significantly to pathology nih.gov.
Alterations in Alzheimer's Disease Models
Altered ganglioside metabolism in the brains of Alzheimer's patients has been shown to impair neuronal signaling, potentially affecting memory and cognition metabolomicsworkbench.org. In some AD patients, the frontal and parietal cortex exhibited higher levels of minor gangliosides, including GM4 glycosmos.orgnih.gov. The interaction of amyloid-beta (Aβ) with gangliosides is thought to be involved in amyloid assembly, and while the interaction with GM1 is well-studied, other gangliosides, including GM4, might also be involved in this "seeding" process nih.gov. Increased proportions of GM1 and GM2 in lipid rafts at an early stage of AD could accelerate the formation of Aβ plaques nih.gov. However, the specific alterations of ganglioside metabolism in transgenic AD mouse models remain less clear nih.gov.
Implications in Parkinson's Disease Models
In Parkinson's disease, altered GM4 expression may interfere with dopaminergic signaling pathways, contributing to motor dysfunction metabolomicsworkbench.org. Alpha-synuclein (B15492655), a protein central to PD pathology, contains a glycosphingolipid binding motif that allows interaction with various gangliosides, including GM4, although GM3 and GM1 show stronger interaction nih.gov. Some rodent models of PD are characterized by impaired ganglioside expression nih.gov. For instance, the B4GALNT1 knockout mouse model, deficient in an enzyme crucial for the synthesis of complex gangliosides including GM1, exhibits loss of neurons and alpha-synuclein accumulation, highlighting the importance of intact ganglioside metabolism in preventing neurodegeneration in PD models nih.gov. While this model primarily focuses on complex gangliosides, it underscores the broader impact of dysregulated ganglioside pathways on PD-like pathology.
Association with Huntington's Disease Pathology
Changes in the ganglioside profile have been reported in Huntington's disease nih.govmitoproteome.org. Impaired ganglioside metabolism is associated with HD pathology glycosmos.orgnih.gov. Research in HD models has extensively investigated the role of ganglioside GM1, noting decreased levels and observing therapeutic benefits upon GM1 administration, including reduced levels of mutant huntingtin and improved motor function glycosmos.orgnih.gov. While the broader dysregulation of ganglioside metabolism is evident in HD, specific detailed findings on altered GM4-1 levels in HD models are less prominent in the available literature compared to studies on GM1.
Sphingolipid Alterations in Amyotrophic Lateral Sclerosis Models
Sphingolipid metabolism, which includes gangliosides, is dysregulated at both transcriptomic and metabolic levels in the spinal cord of animal models of amyotrophic lateral sclerosis, such as the SOD1G86R mouse model. Gangliosides are precursors of complex sphingolipids and are particularly abundant in the central nervous system. Analysis of the SOD1G86R mouse model identified sphingolipid metabolism as the most dysregulated biological pathway. While ganglioside GM1 has been reported to be significantly elevated in the spinal cord of ALS patients and mouse models, specific data detailing alterations in GM4-1 levels within ALS models were not extensively found in the initial search results. However, the observed widespread dysregulation of sphingolipid and ganglioside metabolism in ALS models suggests a potential, albeit not yet fully elucidated regarding GM4-1 specifically, involvement.
This compound and Demyelinating Conditions
This compound is a ganglioside specifically localized in myelin and oligodendroglia within the central nervous system. Myelin, the insulating sheath around nerve fibers, contains high amounts of GM4-1, alongside GM1 nih.govmitoproteome.org. Oligodendrocytes, the cells responsible for producing myelin in the CNS, also contain GM4-1 nih.govmitoproteome.org. This specific localization suggests a crucial role for GM4-1 in myelin structure and function.
Pathological Roles in Multiple Sclerosis Models
In multiple sclerosis (MS), a demyelinating condition of the CNS, GM4-1 has been implicated in the dysfunction of oligodendrocytes metabolomicsworkbench.org. Dysregulated GM4-1 metabolism can lead to altered myelin formation, potentially exacerbating the immune-mediated demyelination characteristic of MS metabolomicsworkbench.org. Studies have reported decreased amounts of GM4-1 in demyelinated plaques in the brains of MS patients. Examination of spinal cord specimens from MS patients also indicated decreased levels of GM4-1 compared to control tissues. Myelin basic protein, a major component of myelin, interacts with GM4-1, and it is hypothesized that this interaction may be altered in demyelinating diseases like MS. Studies investigating anti-GM4 antibodies in experimental autoimmune encephalomyelitis (EAE), a common animal model for MS, have been conducted, with one study not detecting significantly high levels of these antibodies compared to controls in a specific EAE model.
Reported Alterations in this compound Levels in Neuropathological States
| Neuropathological State | Observed Alteration in GM4-1 Levels (in affected tissue/region) | Source Type | Citation |
| Alzheimer's Disease (Patients) | Higher levels in frontal and parietal cortex | Human brain tissue | glycosmos.orgnih.gov |
| Parkinson's Disease | Altered expression (potential interference with signaling) | Review/Implication | metabolomicsworkbench.org |
| Huntington's Disease | Not explicitly detailed as altered in search results | Review/General ganglioside changes | nih.govmitoproteome.org |
| Amyotrophic Lateral Sclerosis | Not explicitly detailed as altered in search results | Review/General sphingolipid changes | |
| Multiple Sclerosis (Patients) | Decreased in demyelinated plaques and spinal cord | Human brain/spinal cord tissue |
Autoantibody Responses to this compound in Neuropathies (e.g., Guillain-Barre Syndrome, Miller-Fisher Syndrome, Multifocal Motor Neuropathy)
Autoantibodies targeting gangliosides are recognized as significant diagnostic markers in various immune-mediated peripheral neuropathies, including Guillain-Barré Syndrome (GBS), Miller-Fisher Syndrome (MFS), and Multifocal Motor Neuropathy (MMN) nih.govfrontiersin.org. While antibodies against gangliosides such as GM1, GD1a, GD1b, and GQ1b are more commonly discussed in the context of these conditions nih.govfrontiersin.orgleangene-jo.com, research indicates that autoantibodies against GM4 can also be present. Notably, anti-GM4 IgG and IgM antibodies have been detected in patients with peripheral neuropathies, including GBS, MFS, and MMN researchgate.net.
The presence of anti-ganglioside antibodies in these neuropathies suggests an autoimmune etiology, where the immune system mistakenly targets components of the nervous system. This can occur through mechanisms like molecular mimicry, where similarities between microbial antigens and ganglioside structures can trigger an immune response that cross-reacts with host gangliosides frontiersin.orgleangene-jo.com.
GM4's localization in myelin makes it a potential target in demyelinating or axonal neuropathies. Its structural similarity to sulphatide, another glycolipid found in myelin and known to be auto-antigenic in experimental autoimmune neuritis, is noteworthy nih.gov. Both GM4 and sulphatide are derived from galactosylceramide, unlike many other gangliosides derived from glucosylceramide, which may have implications for their roles as autoantigens nih.gov. While gangliosides and sulphatide lack classical T-cell epitopes, they can elicit humoral and cellular autoimmune responses directed against their carbohydrate moieties nih.gov.
Research into anti-ganglioside antibodies in neuropathies often involves techniques like ELISA and immunoblotting nih.govresearchgate.net. Variations in assay methodologies can influence the reported frequencies of autoantibodies against specific gangliosides nih.gov. Although specific frequency data for anti-GM4 antibodies in large cohorts of GBS, MFS, or MMN patients are less extensively documented compared to antibodies against GM1 or GQ1b in the provided literature, the detection of anti-GM4 antibodies in these conditions highlights its potential involvement in the autoimmune processes underlying these neuropathies researchgate.net.
A study investigating neuropathy in Long COVID patients also detected anti-ganglioside antibodies, suggesting a potential autoimmune mechanism involving these lipids in a broader spectrum of neuropathic conditions medrxiv.org. While the specific gangliosides were not detailed in relation to GM4 in this context, it underscores the growing recognition of ganglioside autoantibodies in various neuropathic states.
Implications of this compound in Lysosomal Storage Disorders: Comparative Perspectives
Gangliosides are intimately involved in the pathogenesis of a range of lysosomal storage disorders (LSDs). These genetic conditions are characterized by inherited defects in lysosomal enzymes or activator proteins responsible for the degradation of complex lipids, leading to the accumulation of specific glycosphingolipids (GSLs), including gangliosides, within lysosomes mdpi.comresearchgate.netnih.govmdpi.comnih.gov. This accumulation, particularly in neurons, disrupts cellular function and leads to progressive neurodegeneration mdpi.comresearchgate.netnih.gov.
While many LSDs involve the accumulation of gangliosides, the specific types that accumulate depend on the deficient enzyme. For instance, GM1 gangliosidosis is caused by a deficiency in β-galactosidase, leading to the primary accumulation of GM1 and its asialo derivative GA1 mdpi.comnih.govnih.gov. GM2 gangliosidosis, encompassing Tay-Sachs and Sandhoff diseases, results from defects in β-hexosaminidases, causing the accumulation of GM2 and related glycolipids mdpi.comresearchgate.netmdpi.comnih.gov.
In many LSDs, beyond the primary accumulating substrate, there can also be a secondary accumulation of other gangliosides and GSLs, even if the enzymes responsible for their degradation are not primarily deficient nih.govmdpi.comnih.gov. GM2 and GM3 are frequently observed as secondarily accumulating gangliosides in diseased neurons across various LSDs nih.govmdpi.comnih.gov.
Compared to the well-documented accumulation of GM1, GM2, and GM3 in specific LSDs, the direct implications of GM4-1 in these disorders are less clearly defined in the provided research. While GM4 is a ganglioside and part of the complex lipid metabolic pathways that can be disrupted in LSDs, the literature primarily focuses on the accumulation of other ganglioside species in the most common gangliosidoses. The fact that GM4 is derived from galactosylceramide, unlike the glucosylceramide origin of the ganglio-series gangliosides (GM1, GM2, GM3, etc.), might influence its metabolic fate and involvement in different LSDs nih.govmdpi.comresearchgate.netresearchgate.net.
Understanding the precise role of the endosomal-lysosomal system in maintaining ganglioside homeostasis is crucial for elucidating the pathogenic mechanisms in LSDs nih.gov. While GM4's specific accumulation or direct pathogenic role in LSDs is not a central theme in the provided information, its presence as a myelin-specific ganglioside suggests that disruptions in myelin metabolism or turnover in certain LSDs could potentially impact GM4 levels. However, the primary focus in the context of ganglioside accumulation in LSDs in the provided snippets remains on GM1, GM2, and GM3.
Immunological Research Perspectives on Ganglioside Gm4 1
Modulation of Immune Responses by Ganglioside GM4-1
This compound has been shown to exert profound effects on the immune system, influencing both innate and adaptive immunity creative-proteomics.com. Its presence on immune cells plays a role in regulating immune activation, differentiation, and the resolution of immune responses creative-proteomics.com.
Effects on Innate and Adaptive Immunity
GM4-1 impacts the function of various immune cells, including T cells, B cells, and macrophages creative-proteomics.com. In T cells, GM4-1 is involved in regulating activation and differentiation in response to antigens creative-proteomics.com. For B cells, it affects antibody production, while in macrophages, GM4-1 modulates their ability to phagocytose pathogens and secrete pro-inflammatory cytokines creative-proteomics.com. Gangliosides, in general, are involved in both innate and acquired immunity nih.gov. They can function as receptors for microorganisms and bacterial toxins, indicating their involvement in host-pathogen interactions nih.gov. Sialylated glycans, including gangliosides, can modulate anti-tumor immune responses through interactions with Siglec receptors, often leading to immunosuppression oup.com. This interaction can impact both innate and adaptive immunity oup.com. For example, the binding of sialylated antigens to Siglec receptors on dendritic cells (DCs) can decrease effector T cell differentiation, favoring the development of regulatory T cells oup.com.
Inhibition of T Cell Proliferative Responses
Research indicates that gangliosides, including GM4, possess potent inhibitory activity on T cell proliferative responses researchgate.netnih.gov. Studies examining the effects of highly purified human gangliosides on T cell function have shown that even GM4, with its relatively simple carbohydrate structure, strongly inhibits T cell proliferative responses to antigens like tetanus toxoid researchgate.netnih.gov. The inhibitory activity of gangliosides on T cell proliferation is influenced by their carbohydrate structure, with the presence of sialic acid being critical for maximal activity nih.gov. Total desialylation can almost abolish this activity, while partial alteration, such as lactone formation, reduces it nih.gov. This inhibition of T cell proliferation is a key mechanism by which gangliosides can contribute to immunosuppression researchgate.netnih.gov. Direct exposure of T cells to exogenous gangliosides has been shown to blunt interleukin-2 (B1167480) (IL-2)-dependent proliferation and promote increased susceptibility to apoptotic cell death nih.gov.
Data on the inhibitory effects of various gangliosides, including GM4, on T cell proliferative responses have been reported. For instance, GM4 has been shown to strongly inhibit T cell proliferative responses to tetanus toxoid with an ID90 of 1.5 µM researchgate.netnih.gov.
Here is a representation of inhibitory activity data:
| Ganglioside | Antigen/Mitogen Tested | Inhibitory Activity (e.g., ID90) | Reference |
| GM4 | Tetanus toxoid | 1.5 µM (ID90) | researchgate.netnih.gov |
| Various Gangliosides | Concanavalin A, Lysozyme, Allogeneic cells | > 90% inhibition (at 10-30 nmol/ml) | researchgate.net |
This compound as a Component of the Immunosuppressive Microenvironment
Gangliosides are abundantly present in the tumor microenvironment (TME), where they are secreted by tumor cells in various forms, including micelles, monomers, and membrane vesicles researchgate.netnih.gov. This shedding of tumor gangliosides contributes to creating a highly immunosuppressive microenvironment around the tumor researchgate.netnih.govresearchgate.netnih.gov. This immunosuppressive environment inhibits the function of infiltrating host leukocytes and contributes to diminished T cell responses in cancer researchgate.netnih.gov. Tumor-associated gangliosides can act as immunosuppressors, protecting the tumor against the host immune system researchgate.net. This action may involve preventing the interaction between IL-2 and its receptor, thereby inhibiting T cell proliferation researchgate.net. Shedding of gangliosides by tumor cells has immunomodulatory properties, suggesting their important role in contributing to an immunosuppressive TME oup.com.
Molecular Mechanisms of this compound in Autoimmune Pathogenesis
This compound has been implicated in the pathogenesis of certain autoimmune diseases, particularly those affecting the nervous system, such as multiple sclerosis (MS) creative-proteomics.comlipotype.combiosynth.com. In MS, GM4 has been linked to the dysfunction of oligodendrocytes, the cells responsible for producing myelin creative-proteomics.comlipotype.com. Dysregulated GM4 metabolism can lead to altered myelin formation, potentially exacerbating the immune-mediated demyelination characteristic of MS creative-proteomics.com. Additionally, GM4 may modulate the activation of T cells and microglia, further contributing to the autoimmune process that results in neuronal damage and inflammation creative-proteomics.com.
Studies have shown that the myelin-specific ganglioside GM4, when incubated with myelin basic protein prior to inoculation, can prevent experimental allergic encephalomyelitis (EAE) in guinea pigs, an animal model for MS nih.gov. This suggests a role for GM4 in modulating the autoimmune response in this context nih.gov. While GM1, another prominent ganglioside in myelin, also prevents EAE, a mixture of neural gangliosides rich in polysialogangliosides can enhance the disease nih.gov. Guinea pigs inoculated with both myelin basic protein and GM4 develop serum IgG antibodies against basic protein but not against GM4 nih.gov.
Molecular mimicry is another potential mechanism by which gangliosides, including potentially GM4-1, could be involved in autoimmune pathogenesis nih.govmfd.org.mkscienceopen.com. This hypothesis suggests that structural similarities between microbial antigens and host gangliosides could trigger an autoimmune response where antibodies and T cells initially directed against the pathogen cross-react with host tissues nih.govmfd.org.mkscienceopen.com. This mechanism is strongly supported by experimental evidence in the context of Guillain-Barré syndrome (GBS), where molecular mimicry between Campylobacter jejuni lipopolysaccharides and human gangliosides is thought to induce cross-reactive antibodies that contribute to the pathogenesis nih.govmfd.org.mk. While the direct involvement of GM4-1 in molecular mimicry leading to specific autoimmune diseases requires further investigation, the principle of ganglioside mimicry highlights a potential molecular mechanism in autoimmune disorders nih.govmfd.org.mkscienceopen.com.
Gangliosides can also modulate immune responses by inducing T cell apoptosis and/or interfering with cytokine production oup.com. These molecular effects contribute to their role in the immunosuppressive microenvironment and potential involvement in autoimmune pathogenesis.
Advanced Methodologies for Ganglioside Gm4 1 Research
Extraction and Purification Techniques
The amphipathic nature of gangliosides, including GM4-1, with their hydrophobic ceramide lipid moiety and hydrophilic glycan headgroup, requires specialized extraction and purification methods to ensure optimal recovery and analysis jove.comnih.gov.
Standard procedures for ganglioside purification typically begin with the extraction of total lipids from tissues or cells using organic solvents. Common solvent systems include mixtures of chloroform (B151607) and methanol, often with the addition of water in varying ratios jove.comnih.govresearchgate.net. For instance, a mixture of chloroform/methanol/water (20:10:1, v/v/v) has been used for initial lipid extraction researchgate.net.
Following the initial extraction, gangliosides are commonly separated from less polar lipids, such as neutral lipids and phospholipids, through two-phase partitioning methods researchgate.netru.nl. The Folch partition procedure, utilizing chloroform/methanol/water, is a historical example, although variations exist ru.nl. In this method, gangliosides preferentially partition into the upper aqueous-rich phase, while other lipids remain in the lower organic phase jove.comnih.gov. However, it's noted that some less polar gangliosides, like GM4 and GM3, can be partially lost in traditional two-phase partitioning systems researchgate.net. To mitigate this loss, alternative solvent systems, such as diisopropylether/n-butanol/aqueous NaCl, have been reported researchgate.net.
Further purification steps are often necessary to isolate gangliosides from other water-soluble contaminants. These can include ion-exchange chromatography or solid-phase extraction (SPE) using reversed-phase cartridges, such as tC18 silica (B1680970) jove.comnih.govresearchgate.net. Reversed-phase chromatography can also be used to purify gangliosides from plasma and fibroblasts ru.nl. Alkaline treatment, such as alkaline methanolysis, is sometimes employed during purification to eliminate phospholipids, although this can lead to the loss of O-acetylated gangliosides researchgate.net.
High-Resolution Spectrometric Approaches
High-resolution spectrometric techniques are indispensable for the detailed analysis of ganglioside GM4-1, providing information on its mass, composition, and structural arrangement.
Mass Spectrometry (MS) and Lipidomics for this compound Profiling
Mass spectrometry (MS) has emerged as a powerful tool for ganglioside analysis, particularly in the field of lipidomics, enabling the profiling and identification of numerous ganglioside species within a sample researchgate.netlipotype.comacs.orgcreative-proteomics.commdpi.compreprints.org. MS can provide simultaneous qualitative information on both the glycan and ceramide portions of gangliosides researchgate.net.
For GM4-1, MS-based lipidomics can identify different molecular species based on variations in their ceramide backbone, which consists of a sphingoid base and a fatty acid lipotype.com. These variations include differences in chain length, hydroxylation, and the presence of double bonds lipotype.com. Quantitative analysis of gangliosides is frequently performed using liquid chromatography-mass spectrometry (LC-MS) or tandem mass spectrometry (MS/MS) due to their high sensitivity and reproducibility lipotype.comcreative-proteomics.comresearchgate.net.
MS techniques can detect GM4 among other ganglioside classes in complex samples acs.orgmdpi.compreprints.org. For instance, chip-based nanoESI MS has been used to discover GM4 and other gangliosides not always recognized by HPTLC mdpi.compreprints.org. MS/MS fragmentation is crucial for detailed structural annotation of gangliosides, providing information about the saccharide core and the ceramide backbone acs.org.
Lipidomics approaches specifically tailored for ganglioside analysis, often involving LC-MS/MS, allow for the rapid identification and quantification of gangliosides like GM4-1 in various sample types creative-proteomics.com. These methods can quantify the full ganglioside lipidome, even in small tissue samples lipotype.com.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the detailed structural elucidation of gangliosides, providing insights into the arrangement of atoms and the linkages within the molecule. While the search results primarily discuss NMR in the context of other gangliosides like GM1, the principles and techniques are applicable to GM4-1.
NMR spectroscopy can provide conformational information of gangliosides in solution and membrane-like environments nih.gov. Specifically, 1H and 13C NMR spectra are used to assign signals corresponding to different parts of the ganglioside structure, including the sugar residues and the ceramide moiety mdpi.comcapes.gov.br. Analysis of anomeric carbon signals in the 13C-NMR spectrum can confirm the presence and linkage of sugar residues, such as sialic acid and galactose in GM4-1 mdpi.com.
Correlation NMR experiments, such as COSY, TOCSY, and HSQC, are employed to establish connectivities between protons and carbons, aiding in the complete assignment of NMR signals and the elucidation of the oligosaccharide structure mdpi.com. NOESY experiments can provide information about spatial proximity between atoms, helping to determine the linkages between monosaccharides mdpi.com.
Comparison of NMR spectra of different gangliosides or modified gangliosides (e.g., asialo-GM1) can reveal characteristic shifts that aid in structural identification and confirmation capes.gov.br. Linkage shifts, which are differences in chemical shifts caused by glycosidic linkages, are particularly useful for quantitative assignment capes.gov.br.
Chromatographic Separation Methods
Chromatographic methods are essential for separating this compound from other lipids and different ganglioside species, allowing for their individual analysis and quantification.
Thin-Layer Chromatography (TLC) and Densitometry
Thin-Layer Chromatography (TLC) is a widely used and relatively simple technique for the separation and preliminary analysis of gangliosides jove.comresearchgate.netru.nljhu.edu. Gangliosides are separated on a thin layer of an adsorbent material, typically silica gel, based on their polarity using specific solvent systems jove.comjhu.edu. For ganglioside analysis, common running solvents are mixtures of chloroform, methanol, and aqueous salt solutions, such as 0.25% aqueous KCl jove.comjhu.edu.
After separation, gangliosides are visualized using spray reagents that react with their components. Resorcinol-HCl reagent is commonly used for detecting gangliosides due to their sialic acid content, resulting in blue-purple spots against a white background upon heating jove.comnih.govresearchgate.netjhu.edu. Non-ganglioside lipids typically appear in different colors, such as yellow or brown jhu.edu.
Densitometry is a method used for the quantitative analysis of gangliosides separated by TLC jove.comnih.govscilit.com. By scanning the stained spots on the TLC plate, the intensity of the color can be measured and correlated to the amount of ganglioside present jove.comnih.govscilit.com. This requires running ganglioside standards of known concentrations on the same plate to create a calibration curve jove.comnih.gov. The staining intensity is proportional to both the ganglioside concentration and the number of sialic acids per ganglioside molecule jhu.edu.
While TLC is useful for separating major ganglioside classes, including GM4, and for quantitative analysis via densitometry, it may not always resolve all individual ganglioside species, particularly those with subtle structural differences researchgate.netmdpi.compreprints.org.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) offers higher resolution and sensitivity compared to TLC for ganglioside separation and analysis jove.comlipotype.comresearchgate.netilab-inbi.rujove.com. HPLC can be used for both analytical and preparative purposes in ganglioside research jove.comnih.govilab-inbi.ru.
HPLC separation of gangliosides is typically performed using columns packed with specific stationary phases, such as amine-bonded (NH2) silica or reversed-phase (e.g., C18) materials jove.comnih.govacs.orgilab-inbi.ru. The mobile phase usually consists of a gradient system involving organic solvents like acetonitrile (B52724) and aqueous buffers, often containing salts jove.comnih.govacs.orgilab-inbi.rujove.com.
Detection of gangliosides in HPLC effluent is commonly done by monitoring absorbance at 195 nm or 215 nm, wavelengths at which gangliosides absorb light jove.comnih.govilab-inbi.rujove.com. HPLC can effectively resolve different ganglioside classes and even separate gangliosides into molecular species based on variations in their ceramide part, such as the length and saturation of the sphingoid base and fatty acid chains ilab-inbi.ru.
HPLC is often coupled with mass spectrometry (LC-MS) for more comprehensive analysis, combining the separation power of HPLC with the identification and quantification capabilities of MS lipotype.comcreative-proteomics.comresearchgate.net. This hyphenated technique is particularly valuable for ganglioside lipidomics, allowing for the detection and characterization of a wide range of ganglioside species, including GM4-1 variants lipotype.comacs.orgcreative-proteomics.com.
Here is an example of a data table illustrating typical retention times for major brain gangliosides separated by HPLC, which provides context for how GM4-1 would be analyzed within a mixture. While specific retention time data for isolated GM4-1 wasn't explicitly found in the searches, its behavior relative to other gangliosides can be inferred from its smaller size and simpler structure jove.comnih.gov.
| Ganglioside Class | Typical Retention Time (minutes) |
| GM1 | ≈ 28 jove.comnih.govjove.com |
| GD1a | ≈ 38 jove.comnih.govjove.com |
| GD1b | ≈ 46 jove.comnih.govjove.com |
| GT1b | ≈ 65 jove.comnih.govjove.com |
Note: Retention times are approximate and can vary depending on the specific HPLC column, solvent system, and gradient conditions used.
Immunochemical and Cell-Based Assays
Immunochemical and cell-based assays are fundamental techniques employed to investigate the presence, localization, and functional roles of this compound in biological systems. These methods leverage the specificity of antibodies that bind to GM4-1, enabling its detection and the study of its interactions and effects within cellular environments.
Immunocytochemical Localization
Immunocytochemistry is a powerful technique used to visualize the spatial distribution of this compound within cells and tissues. This method relies on the use of antibodies specifically raised against GM4-1. By applying these antibodies to fixed cells or tissue sections, followed by detection systems (e.g., fluorescently labeled secondary antibodies), the precise location of GM4-1 can be determined.
Studies utilizing immunocytochemical localization have provided insights into the distribution of GM4-1 in the nervous system. For instance, research on human neural cell cultures has shown that GM4 ganglioside can be detected on the surface of all oligodendrocytes, 80% of astrocytes, and 50% of Schwann cells. Notably, staining was not observed in neurons or fibroblasts in these cultures nih.gov. This differential localization suggests specific roles for GM4-1 in glial cells and myelin-producing cells.
Immunoblotting is another immunochemical technique that can detect antibodies against gangliosides, including GM4. A study developing a novel immunoblotting-panel assay for detecting serum antibodies against a broad group of gangliosides included GM4 in their panel, demonstrating its potential use in identifying anti-GM4 antibodies in conditions like Guillain-Barré syndrome and related disorders frontiersin.org.
In Vitro Cell Culture Models for Functional Studies
In vitro cell culture models are invaluable tools for investigating the functional roles of this compound under controlled conditions. Various cell lines and primary cell cultures are used to study GM4-1 biosynthesis, metabolism, localization, and its involvement in cellular processes.
Studies have utilized cell lines such as CHO-K1 and RPMI1846 cells to investigate the enzymes responsible for GM4 synthesis. By expressing different sialyltransferases in these cells, researchers determined that mouse ST3GalV (mST3GalV) and zebrafish zST3GalV-2 can synthesize GM4 in vitro nih.govnih.govamanote.com. Flow cytometric analysis, often used in conjunction with cell culture models, confirmed that transformation of RPMI1846 cells with zST3GalV-2 cDNA increased the cell-surface expression of GM4 nih.govamanote.com.
Cell culture models also allow for the investigation of GM4-1's presence in specific cell types and its potential roles. For example, a study on a human melanoma cell line (HT-144) demonstrated that GM4 was present as a ganglioside component researchgate.net. Furthermore, research on mesenchymal stem cells (MSCs) undergoing differentiation has indicated that ganglioside classes, including GM4, can be significantly regulated depending on the differentiation lineage biorxiv.org. Specifically, GM4 was found to be significantly upregulated in the chondrogenic lineage compared to native MSCs biorxiv.org.
These in vitro models facilitate detailed biochemical analyses and functional assays to understand how GM4-1 influences cell behavior, signaling pathways, and interactions.
Genetically Engineered Animal Models for Studying this compound Functions
Genetically engineered animal models, particularly mice, have been instrumental in dissecting the in vivo functions of this compound. These models allow researchers to study the effects of altered GM4-1 expression or metabolism on development, physiology, and disease pathogenesis in a complex biological system.
Knockout mouse models have been particularly informative. For instance, mice with a knockout of the mST3GalV gene, which is responsible for GM4 synthesis in mice, were found to lack GM4 synthase activity and GM4 itself, in contrast to wild-type mice nih.govnih.govamanote.comresearchgate.net. These models provide a direct way to assess the physiological consequences of the absence of GM4-1.
While the specific phenotypes directly attributable solely to GM4-1 deficiency in knockout models might be complex due to potential compensatory mechanisms or the involvement of other gangliosides, studies on ganglioside metabolism in genetically modified mice have highlighted the importance of these lipids in neural development and function nih.gov. For example, mice with deficiencies in enzymes involved in the synthesis of other gangliosides have shown severe neurodegeneration, underscoring the critical roles of gangliosides in the nervous system researchgate.net. Although research specifically on GM4-1 knockout phenotypes is less extensive compared to more abundant gangliosides like GM1, the development and characterization of mST3GalV knockout mice represent a significant step in understanding the in vivo role of GM4-1 nih.govnih.govamanote.comresearchgate.net.
Research using these animal models, coupled with techniques like mass spectrometry for ganglioside analysis and immunohistochemistry for localization, helps to build a comprehensive picture of GM4-1's biological significance creative-proteomics.comlipotype.comresearchgate.net.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 117072647 |
Data Table Example (Illustrative based on search results)
Table 1: Immunocytochemical Detection of GM4 in Human Neural Cell Cultures
| Cell Type | GM4 Detection |
| Oligodendrocytes | Detected |
| Astrocytes | Detected (80%) |
| Schwann Cells | Detected (50%) |
| Neurons | Not Detected |
| Fibroblasts | Not Detected |
Note: This table is an illustrative representation based on the findings from immunocytochemical localization studies in human neural cell cultures nih.gov. The percentages for astrocytes and Schwann cells indicate the approximate proportion of cells showing positive staining.
Future Directions and Emerging Research Avenues for Ganglioside Gm4 1
Elucidation of Undiscovered Physiological Roles
While the importance of GM4 in myelin structure and function is established, many of its other potential physiological roles remain to be fully elucidated creative-proteomics.comlipotype.comlipotype.com. Research suggests GM4's involvement in cell migration and adhesion, processes vital for tissue development, wound healing, and immune responses creative-proteomics.com. Further studies are needed to define the specific contexts and mechanisms through which GM4 influences these processes. Given its presence in various tissues beyond the nervous system, including the intestine and certain tumors, exploring its functions in these diverse environments represents a significant future direction creative-proteomics.comcaymanchem.com. For instance, GM4 has been identified as an attachment site for certain bacteria in the intestinal tract, suggesting a role in host-pathogen interactions caymanchem.com.
Emerging research avenues include investigating GM4's potential roles in:
Cell differentiation and proliferation: Gangliosides, in general, are known to influence these processes, and the specific contribution of GM4 warrants further study apiycna.org.
Apoptosis: Gangliosides can have both anti- and pro-apoptotic effects depending on the context, and the role of GM4 in programmed cell death requires clarification apiycna.orgmdpi.com.
Intracellular trafficking: GM4's presence in lipid rafts suggests a potential role in organizing and trafficking membrane components involved in signaling apiycna.org.
Exploration of Novel Molecular Interactions and Signaling Cascades
Understanding how GM4 interacts with other molecules at the cellular level is crucial for deciphering its functions. GM4 is a component of lipid rafts, membrane microdomains that serve as platforms for organizing signaling molecules creative-proteomics.comapiycna.org. Future research will likely focus on identifying the specific proteins and lipids with which GM4 associates within these rafts and how these interactions modulate downstream signaling cascades.
Key areas for future exploration include:
Interactions with neurotransmitter receptors and ion channels: GM4 is known to influence synaptic signaling and plasticity, but the specific receptors and channels involved need further identification and characterization creative-proteomics.com.
Modulation of immune cell function: GM4 influences the activation and differentiation of T cells, B cells, and macrophages creative-proteomics.com. Future studies should aim to identify the specific receptors or ligands on immune cells that interact with GM4 and the signaling pathways triggered by these interactions.
Influence on growth factor receptor signaling: Gangliosides can modulate the activity of growth factor receptors like EGFR and VEGFR nih.gov. Investigating whether GM4 has a similar modulatory role is an important area for future research.
Preclinical Research into Ganglioside GM4-1 as a Mechanistic Target for Neurological and Immunological Conditions
Alterations in ganglioside metabolism and expression are implicated in various neurological and immunological disorders creative-proteomics.comnih.gov. Given GM4's prominent roles in myelin and immune regulation, it is a compelling candidate for preclinical research as a potential mechanistic target.
Future preclinical studies could investigate:
Multiple Sclerosis (MS): Dysregulated GM4 metabolism has been linked to oligodendrocyte dysfunction and altered myelin formation in MS creative-proteomics.com. Research could explore whether modulating GM4 levels or its interactions could ameliorate demyelination and neuroinflammation in MS models.
Alzheimer's Disease (AD) and Parkinson's Disease (PD): Altered ganglioside metabolism, including increased GM4 in the frontal cortex of AD patients, has been observed in neurodegenerative diseases creative-proteomics.comlipotype.com. Preclinical studies could investigate the role of GM4 in neuroinflammation, oxidative stress, and neuronal dysfunction in AD and PD models creative-proteomics.com.
Autoimmune Diseases: Beyond MS, GM4's role in regulating immune responses suggests its potential involvement in other autoimmune conditions creative-proteomics.com. Future research could explore its contribution to the imbalance between immune activation and tolerance in diseases like rheumatoid arthritis or systemic lupus erythematosus creative-proteomics.com.
Cancer: Aberrant GM4 expression has been observed in certain tumors and linked to increased invasiveness and immune evasion creative-proteomics.com. Preclinical studies could investigate targeting GM4 or its associated pathways as a potential cancer therapy creative-proteomics.com.
Preclinical research often involves the use of animal models and in vitro studies to understand disease mechanisms and evaluate potential therapeutic interventions. For example, studies in guinea pigs have shown that administration of GM4 can prevent the development of experimental autoimmune encephalomyelitis (EAE), a model for MS caymanchem.com.
Development of Advanced Analytical Tools for Comprehensive this compound Analysis
Analyzing gangliosides presents challenges due to their structural complexity and relatively low abundance in some biological samples researchgate.netacs.org. Advances in analytical techniques are crucial for comprehensive GM4-1 analysis and for gaining deeper insights into its roles.
Future directions in analytical tool development include:
High-Resolution Mass Spectrometry (MS): MS-based lipidomics is a powerful tool for analyzing gangliosides, allowing for the identification and quantification of different GM4 species with variations in ceramide composition lipotype.comresearchgate.netacs.orgmdpi.compreprints.org. Further development of MS methods, including ion mobility separation MS and microfluidics-MS, can enhance sensitivity and structural characterization mdpi.compreprints.orgresearchgate.netpreprints.org.
Improved Separation Techniques: Coupling MS with advanced separation techniques like high-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) can improve the resolution and analysis of complex ganglioside mixtures researchgate.net.
Development of Specific Probes and Antibodies: More specific antibodies and probes for GM4-1 and its modified forms (e.g., O-acetylated GM4) would facilitate its detection, localization, and functional studies in cells and tissues researchgate.netpreprints.org.
Computational Tools and Databases: Development of reliable software and user-friendly structural databases is needed for the analysis and interpretation of complex ganglioside data obtained from advanced analytical techniques mdpi.compreprints.org.
These advanced analytical approaches will enable researchers to better characterize the gangliosidome (the complete set of gangliosides in a cell or tissue) and understand how changes in GM4-1 expression and structure correlate with physiological and pathological states acs.org.
Q & A
Q. What are the established protocols for isolating and purifying ganglioside GM4-1 from biological samples?
Methodological Answer: Isolation typically involves lipid extraction using chloroform/methanol mixtures, followed by column chromatography (e.g., silica gel or ion-exchange) to separate gangliosides. GM4-1 purification requires thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) with mass spectrometry (MS) validation . Ensure reproducibility by documenting solvent ratios, column specifications, and calibration standards. For novel matrices (e.g., neural tissue), optimize extraction buffers to minimize degradation .
Q. How can researchers validate the structural identity of synthesized or isolated GM4-1?
Methodological Answer: Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for carbohydrate and ceramide moiety characterization with tandem MS for glycan sequencing. Compare spectral data with reference libraries (e.g., Lipid Maps) and published NMR profiles . For novel derivatives, employ enzymatic digestion (e.g., sialidase treatment) to confirm sialic acid linkages .
Q. What statistical methods are appropriate for analyzing GM4-1 concentration variations in cellular models?
Methodological Answer: Use ANOVA for multi-group comparisons (e.g., GM4-1 levels across cell lines) with post-hoc tests (Tukey’s HSD). For time-series data (e.g., lipid raft dynamics), apply linear mixed-effects models. Normalize data to total protein or phospholipid content to account for batch effects .
Advanced Research Questions
Q. How can conflicting data on GM4-1’s role in neuronal signaling pathways be resolved?
Methodological Answer: Conduct a systematic review of primary literature to identify variables causing discrepancies (e.g., cell type, assay sensitivity). Replicate key studies using standardized protocols (e.g., identical lipid extraction methods) and perform meta-analysis to quantify effect sizes . Validate findings with orthogonal techniques (e.g., CRISPR knockouts vs. pharmacological inhibition) .
Q. What experimental designs are optimal for studying GM4-1’s interaction with transmembrane receptors?
Methodological Answer: Use surface plasmon resonance (SPR) or fluorescence resonance energy transfer (FRET) to quantify binding kinetics. For in situ studies, employ confocal microscopy with anti-GM4-1 antibodies in lipid raft-disrupted vs. intact membranes. Control for nonspecific interactions via competitive assays with excess unlabeled GM4-1 .
Q. How should researchers address challenges in quantifying GM4-1 in low-abundance biological samples?
Methodological Answer: Implement pre-concentration techniques such as solid-phase extraction (SPE) or immunoprecipitation with anti-GM4-1 antibodies. Use ultra-high-sensitivity MS (e.g., MALDI-TOF/TOF) and validate with spike-recovery experiments to ensure accuracy . Report limits of detection (LOD) and quantification (LOQ) for transparency .
Data Contradiction and Reproducibility
Q. What strategies mitigate variability in GM4-1 functional assays across laboratories?
Methodological Answer: Adopt consensus guidelines for lipid handling (e.g., nitrogen atmosphere to prevent oxidation). Share raw datasets and analysis pipelines via repositories like Zenodo. Use internal controls (e.g., synthetic GM4-1 standards) in each experiment . Cross-validate results with independent labs through collaborative reproducibility initiatives .
Q. How can computational models complement experimental studies of GM4-1’s biophysical properties?
Methodological Answer: Apply molecular dynamics (MD) simulations to predict GM4-1 behavior in lipid bilayers. Validate models with experimental data (e.g., neutron scattering for membrane thickness). Use docking algorithms to explore GM4-1-protein interactions, prioritizing in vitro testing of top-ranked candidates .
Literature and Ethical Considerations
Q. What criteria should guide the selection of primary literature for GM4-1 research?
Methodological Answer: Prioritize studies published in peer-reviewed journals with detailed methods sections. Exclude articles lacking raw data or with incomplete characterization (e.g., missing NMR/MS validation). Use citation tracking tools (e.g., Web of Science) to identify seminal works and recent advances .
Q. How can researchers ensure ethical rigor in studies involving GM4-1 and animal models?
Methodological Answer: Follow institutional animal care guidelines (e.g., ARRIVE 2.0) for sample size justification and humane endpoints. For human-derived samples, obtain informed consent and anonymize data. Disclose funding sources and potential conflicts of interest in publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
